molecular formula C15H15NO3S4 B2878509 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 2097866-91-4

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2878509
CAS No.: 2097866-91-4
M. Wt: 385.53
InChI Key: MDLHATGSTSZKAC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a structurally complex sulfonamide derivative featuring dual thiophene substituents (2- and 3-positioned) on a hydroxyethyl backbone, with a 5-methylthiophene sulfonamide moiety. Its synthesis likely involves multi-step nucleophilic substitutions or coupling reactions, analogous to methods described for related sulfonamide derivatives .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S4/c1-11-4-5-14(22-11)23(18,19)16-10-15(17,12-6-8-20-9-12)13-3-2-7-21-13/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHATGSTSZKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivatives, followed by their functionalization to introduce the hydroxy and sulfonamide groups. Key steps may include:

    Thiophene Ring Formation: Using methods such as the Paal-Knorr synthesis.

    Functionalization: Introduction of hydroxy and sulfonamide groups through reactions like sulfonation and hydroxylation.

    Coupling Reactions: Formation of the final compound through coupling reactions under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of sulfonamide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous sulfonamides are highlighted below:

Core Structural Variations
Compound Name Key Structural Features Potential Biological Relevance
Target Compound Dual thiophene (2- and 3-yl) on hydroxyethyl; 5-methylthiophene sulfonamide Possible receptor modulation (e.g., AT2)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-thiazole core with sulfanyl linker; aryl propanamide Antimicrobial/antiviral activity
N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide Cyanopyrimidine substituent; isobutylthiophene sulfonamide Angiotensin AT2 receptor ligand activity
N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodophenyl)thiophene-2-sulfonamide Indole-thiophene sulfonamide hybrid; iodine substituent Anticancer or enzyme inhibition potential

Key Observations :

  • Unlike oxadiazole-thiazole derivatives , the absence of heterocyclic linkers in the target compound may reduce metabolic instability but limit hydrogen-bonding interactions.
Physicochemical and Computational Insights

Research Findings and Limitations

  • Biological Activity: No direct data exists for the target compound. However, analogs like the AT2 ligand in show IC50 values in the nM range, suggesting that the target’s dual thiophene groups could improve binding affinity but require empirical validation.
  • Crystallographic Data : SHELX-based refinement is widely used for sulfonamide derivatives, but the target compound’s crystallization may be challenging due to its hydroxyethyl flexibility.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide, identified by its CAS number 1251577-29-3, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2} with a molecular weight of 310.4 g/mol. The structure is characterized by the presence of thiophene rings and a sulfonamide group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃S₂
Molecular Weight310.4 g/mol
CAS Number1251577-29-3

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiophenes can inhibit the growth of various bacterial strains more effectively than conventional antibiotics like ampicillin and streptomycin . The specific compound has demonstrated inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using in vitro models. In particular, its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells was assessed. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 79.5 µM, indicating significant anti-inflammatory activity compared to quercetin (IC50 = 16.3 µM) .

Cytotoxicity

Cytotoxicity assays using the Resazurin reduction method on various cancer cell lines revealed that the compound has moderate cytotoxic effects. The IC50 values for different cell lines were found to be in the range of 21.09 µM, suggesting potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeModel/SystemIC50 ValueComparison Reference
AntimicrobialS. aureusNot specifiedAmpicillin (reference)
Anti-inflammatoryLPS-stimulated BV-2 cells79.5 µMQuercetin (16.3 µM)
CytotoxicityResazurin reduction assay21.09 µMDoxorubicin (195.12 µM)

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiophene derivatives highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on neuroinflammation, the compound was shown to significantly reduce NO production in microglial cells activated by LPS. This suggests that it may have therapeutic potential in treating neurodegenerative diseases characterized by inflammation.

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